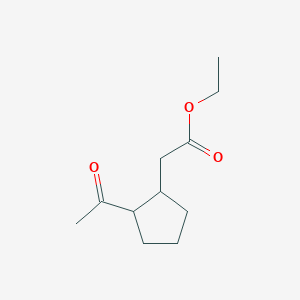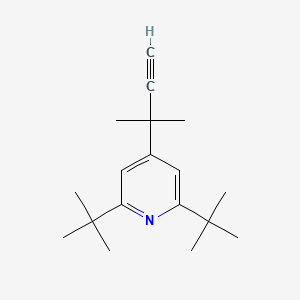
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of two tert-butyl groups and a 2-methylbut-3-yn-2-yl group attached to the pyridine ring. This compound is known for its steric hindrance and non-nucleophilic properties, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
The synthesis of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-Di-tert-butyl-4-methylpyridine.
Reaction with Alkynes: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with alkynes under specific conditions to introduce the 2-methylbut-3-yn-2-yl group.
Reaction Conditions: The reactions are usually carried out in the presence of strong bases and solvents like ethanol or diethyl ether at low temperatures.
Análisis De Reacciones Químicas
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the tert-butyl groups or the 2-methylbut-3-yn-2-yl group are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under controlled temperatures and pressures.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pesticides, and fragrances.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine involves its role as a sterically hindered, non-nucleophilic base. It distinguishes between Brønsted (protonic) and Lewis acids, enabling high-yield conversions in various chemical reactions. The molecular targets and pathways involved include the inhibition of desilylation and hydration during catalytic reactions .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine can be compared with other similar compounds:
2,6-Di-tert-butyl-4-methylpyridine: This compound lacks the 2-methylbut-3-yn-2-yl group, making it less sterically hindered.
2,6-Di-tert-butylpyridine: Similar in structure but without the additional functional groups, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methoxyphenol: This compound has a methoxy group instead of the pyridine ring, resulting in different chemical properties and uses.
Propiedades
Número CAS |
189811-15-2 |
|---|---|
Fórmula molecular |
C18H27N |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine |
InChI |
InChI=1S/C18H27N/c1-10-18(8,9)13-11-14(16(2,3)4)19-15(12-13)17(5,6)7/h1,11-12H,2-9H3 |
Clave InChI |
BCPBYDJYZOHHBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


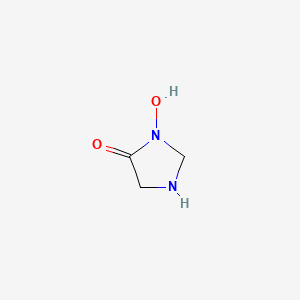
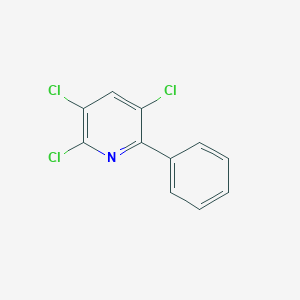
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
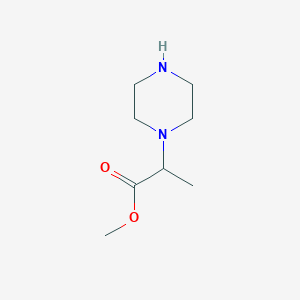
![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
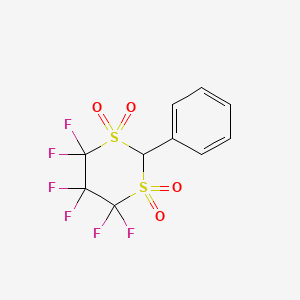
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
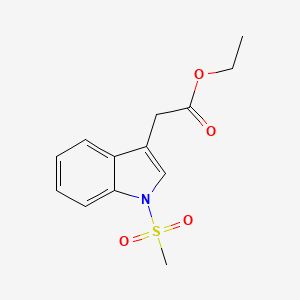

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
